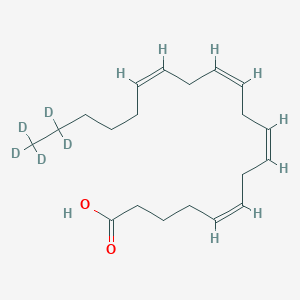

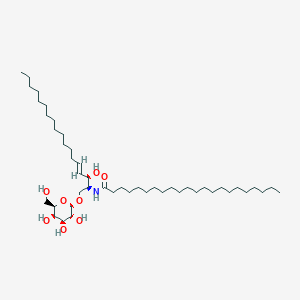

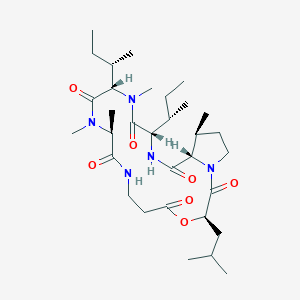

![molecular formula C24H24O8 B3025979 (2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester CAS No. 1151509-01-1](/img/structure/B3025979.png)

(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyrolactone V is a fungal metabolite that has been found in A. terreus and has antiprotozoal, antioxidant, and anticancer activities. It is active against the P. falciparum strain K1 (IC50 = 7.9 µg/ml) and L. amazonensis promastigotes (IC50 = 23.7 µM). Butyrolactone V (227 and 454.1 µM) is also active against adult S. mansoni worms. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH; ) and ABTS radicals with IC50 values of 20.7 and 3.7 µM, respectively, in cell-free assays. Butyrolactone V also inhibits proliferation of MDA-MB-231 and MCF-7 breast cancer cells (IC50s = 22.2 and 31.9 µM, respectively).

(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester is a natural product found in Aspergillus flavipes with data available.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The compound and its related derivatives have been synthesized through various chemical reactions, demonstrating the versatility and complexity of organic synthesis. For instance, the synthesis of related spiroketal compounds from 2,2'-methylenebis[furan] with high stereo- and enantioselectivity highlights the intricate methods used to achieve specific molecular configurations. These compounds were further evaluated for their cytotoxicity against cancer cell lines, showcasing the potential therapeutic applications of these molecules (Meilert, Pettit, & Vogel, 2004).

Chemical Reactions and Properties

Research has also delved into the reaction mechanisms and properties of compounds with similar structures. For example, the reaction of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters with acetone and p-toluidine was explored to understand the formation of regioisomeric esters, showcasing the chemical behavior and structural elucidation of these compounds through spectroscopic data (Mukovoz et al., 2015).

Antimicrobial Screening

Some derivatives have been synthesized and screened for antimicrobial activity. This includes the exploration of 4H-2-acetylamido furo[3,2-c] benzopyran 4-one derivatives, which have shown good antimicrobial properties, suggesting their potential use in developing new antibacterial agents (Mulwad & Hegde, 2009).

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic activity of synthetic compounds related to the chemical structure has been evaluated, revealing insights into their potential as cancer therapeutics. Compounds such as synthetic dihydrobenzofuran lignans have been tested for antiangiogenic activity, providing a foundation for future research into cancer treatment strategies (Apers et al., 2002).

Mecanismo De Acción

Target of Action

Butyrolactone V, also known as gamma-Butyrolactone (GBL), primarily targets the central nervous system (CNS). It acts as a prodrug for gamma-hydroxybutyric acid (GHB), which is a CNS depressant . The primary target of GBL is the O-GlcNAcase NagJ in Clostridium perfringens .

Mode of Action

Once ingested, GBL is rapidly converted into GHB by paraoxonase (lactonase) enzymes, found in the blood . This conversion allows GHB to exert its effects on the CNS, leading to changes in the body.

Biochemical Pathways

The biochemical pathways affected by GBL are primarily related to its conversion to GHB and the subsequent effects of GHB on the CNS . GHB is known to interact with GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the CNS . This interaction can lead to a variety of downstream effects, including sedation, relaxation, and euphoria .

Pharmacokinetics

The pharmacokinetics of GBL are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . GBL is rapidly converted into GHB in the body, and this conversion is essential for its pharmacological activity .

Result of Action

The primary result of GBL’s action, through its conversion to GHB, is CNS depression . This can lead to effects similar to those of barbiturates, including sedation, relaxation, and euphoria . It’s important to note that the effects can vary widely among individuals and can be influenced by factors such as dose and individual sensitivity .

Action Environment

The action of GBL can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of GBL and thus its conversion to GHB . Furthermore, the effects of GBL can be potentiated by the use of other CNS depressants .

Análisis Bioquímico

Biochemical Properties

Butyrolactone V, like other GBLs, is involved in the regulation of antibiotic production and sporulation in Streptomyces . It interacts with DNA-binding repressors, such as ScbR in S. coelicolor, which act as master regulators of the primary cascade leading to secondary metabolite production .

Cellular Effects

The effects of Butyrolactone V on cells are primarily related to its role in the regulation of secondary metabolite production . It influences cell function by interacting with DNA-binding repressors, thereby affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Butyrolactone V exerts its effects through its interaction with DNA-binding repressors . This interaction leads to changes in gene expression, which in turn influences the production of secondary metabolites .

Temporal Effects in Laboratory Settings

It is known that GBLs, including Butyrolactone V, are produced in low amounts by Streptomyces species .

Metabolic Pathways

Butyrolactone V is involved in the metabolic pathways that lead to the production of secondary metabolites in Streptomyces . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Propiedades

IUPAC Name |

methyl (2R)-4-hydroxy-2-[[(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXYYYUKWBLFQH-MHECFPHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

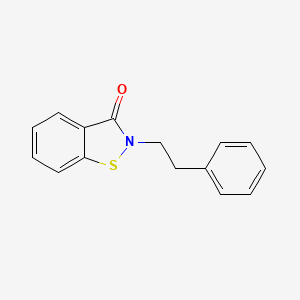

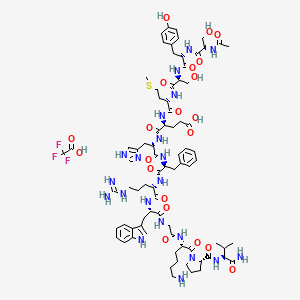

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)

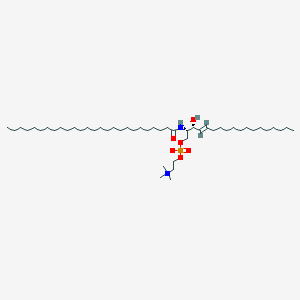

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

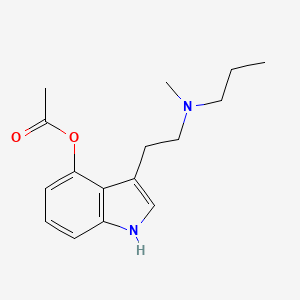

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)